molecular formula C17H23NO2 B1188884 1,3-Dibutyl-2-hydroxyquinolin-4-one

1,3-Dibutyl-2-hydroxyquinolin-4-one

Cat. No.: B1188884
M. Wt: 273.37g/mol
InChI Key: HQJNWEYTMIIJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibutyl-2-hydroxyquinolin-4-one is a synthetic small molecule belonging to the class of 4-hydroxyquinolinones. This class of heterocyclic compounds is of significant interest in medicinal and organic chemistry due to its broad spectrum of potential biological activities, which include antibacterial, antifungal, and anticancer properties . Researchers value these compounds as versatile scaffolds for the development of novel therapeutic agents and for studying biochemical pathways. The core 4-hydroxyquinolinone structure is a privileged motif in drug discovery. The specific substitution with butyl groups at the 1 and 3 positions of the quinolinone ring makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. It can serve as a key precursor in the synthesis of more complex heterocyclic systems, including various fused heterocycles that may exhibit unique biological activities . Researchers can utilize this compound in reactions such as aminomethylation via the Mannich reaction or Knoevenagel condensation to generate diverse chemical libraries for screening . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37g/mol

IUPAC Name

1,3-dibutyl-4-hydroxyquinolin-2-one

InChI

InChI=1S/C17H23NO2/c1-3-5-9-14-16(19)13-10-7-8-11-15(13)18(17(14)20)12-6-4-2/h7-8,10-11,19H,3-6,9,12H2,1-2H3

InChI Key

HQJNWEYTMIIJNY-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2N(C1=O)CCCC)O

Origin of Product

United States

Synthesis of 1,3 Dibutyl 2 Hydroxyquinolin 4 One

A specific, documented synthesis of 1,3-Dibutyl-2-hydroxyquinolin-4-one is not available in the scientific literature. However, established synthetic routes for analogous 1,3-disubstituted 4-hydroxyquinolin-2-ones can be adapted. A plausible synthetic strategy would involve a multi-step process.

A common approach starts with the N-alkylation of an appropriate aniline (B41778) derivative with a butyl halide. The resulting N-butylaniline can then be reacted with a malonic acid derivative, such as diethyl malonate, followed by a cyclization reaction, often thermally induced or acid-catalyzed, to form the quinolinone ring. The final step would be the introduction of the second butyl group at the C-3 position, which can be a more complex procedure.

Preclinical in Vitro and in Vivo Research Applications of 1,3 Dibutyl 2 Hydroxyquinolin 4 One

Mechanistic Efficacy Studies in Established Cell Lines and Primary Cell Cultures

The primary mechanism of action of 1,3-Dibutyl-2-hydroxyquinolin-4-one (CBR-470-1) has been identified as the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). nih.govresearchgate.netmedchemexpress.comrndsystems.com This inhibition is not through covalent binding but rather through a non-covalent interaction. The downstream effect of PGK1 inhibition by CBR-470-1 is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. nih.govmedchemexpress.com

The proposed mechanism involves the accumulation of the reactive metabolite methylglyoxal (B44143) (MGO) as a consequence of blocking PGK1. medchemexpress.comrndsystems.com MGO then modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. This modification of KEAP1 leads to its dimerization and dissociation from NRF2, allowing NRF2 to translocate to the nucleus and activate the transcription of its target genes. medchemexpress.comrndsystems.comnih.gov

In vitro studies using various cell lines have substantiated this mechanism. In the human neuroblastoma cell line IMR32, treatment with CBR-470-1 resulted in a dose- and time-dependent increase in NRF2 protein levels. nih.gov Furthermore, an increase in both mRNA and protein levels of NRF2-responsive genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase 1 (HMOX1), was observed. medchemexpress.com Gene set enrichment analysis of IMR32 cells treated with CBR-470-1 confirmed a significant enrichment of NRF2 target genes. nih.gov

The activation of the NRF2 pathway by CBR-470-1 has been shown to confer cytoprotective effects. In SH-SY5Y neuroblastoma cells, pretreatment with CBR-470-1 protected the cells from cytotoxicity induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). medchemexpress.comaging-us.comnih.gov This neuroprotective effect was demonstrated to be dependent on NRF2, as its genetic depletion abolished the cytoprotective effects of CBR-470-1. aging-us.comnih.gov The EC50 value for CBR-470-1 in an Antioxidant Response Element (ARE)-luciferase reporter assay in IMR32 cells was determined to be 962 nM. medchemexpress.com

Studies in Human Embryonic Kidney 293T (HEK293T) cells further supported the role of PGK1 as the target of CBR-470-1. Genetic knockdown or overexpression of PGK1 in these cells had opposing effects on the potency of CBR-470-1 in activating an ARE-luciferase reporter. researchgate.net

Table 1: In Vitro Activity of this compound (CBR-470-1)

Cell LineAssayKey FindingReference
IMR32Western BlotDose- and time-dependent increase in NRF2 protein levels. nih.gov
IMR32qRT-PCR, Western BlotIncreased mRNA and protein levels of NQO1 and HMOX1. medchemexpress.com
IMR32ARE-Luciferase ReporterEC50 of 962 nM for NRF2 activation. medchemexpress.com
SH-SY5YCytotoxicity AssayProtection against MPP+-induced cell death. aging-us.comnih.gov
SH-SY5YWestern BlotActivation of the NRF2 signaling cascade. medchemexpress.com
HEK293TARE-Luciferase ReporterPGK1 levels modulate CBR-470-1 potency. researchgate.net

In Vivo Mechanistic Studies in Non-Human Organism Models

The in vitro findings for this compound have been extended to in vivo models to assess its target engagement and pharmacodynamic effects.

To confirm that this compound (CBR-470-1) engages its target, PGK1, in a living organism, a photoactivatable affinity probe based on the structure of CBR-470-1, termed CBR-470-PAP, was developed. nih.gov In IMR32 cells, this probe was shown to label PGK1 upon UV irradiation. researchgate.net In vivo studies using a mouse model of osteoarthritis (OA) induced by destabilization of the medial meniscus (DMM) demonstrated that CBR-470-1 could inhibit the progression of OA under hypoxic conditions. researchgate.net This effect was absent in mice with a myeloid-specific knockout of PGK1, providing strong evidence for PGK1 as the in vivo target of CBR-470-1 in this model. researchgate.net

Another study utilized a competitive activity-based protein profiling (ABPP) strategy to evaluate the in vivo target engagement of reversible inhibitors. While not explicitly identifying this compound, this work highlights advanced methods for confirming target interaction in vivo.

Pharmacodynamic biomarkers are crucial for understanding the biological effects of a compound in vivo. For this compound (CBR-470-1), the primary pharmacodynamic effect observed in vivo is the activation of the NRF2 pathway, consistent with its mechanism of action. researchgate.net

In a mouse model of UV-induced erythema, oral administration of a derivative of CBR-470-1, CBR-470-2, led to a significant reduction in erythema scores, which is indicative of a protective NRF2 response in the skin. researchgate.net This suggests that the downstream effects of NRF2 activation can be measured as a pharmacodynamic outcome.

Furthermore, in a mouse model of osteoarthritis, treatment with CBR-470-1 was associated with changes in chondrocyte proliferation, apoptosis, and the expression of chondrocyte-related proteins, all of which can be considered pharmacodynamic markers of the compound's effect in that disease model. researchgate.net While these studies demonstrate pharmacodynamic effects, a comprehensive evaluation of a panel of specific biomarkers, such as the levels of NRF2 target gene products in various tissues following administration of this compound, has not been extensively reported.

This compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. mayflowerbio.com this compound (CBR-470-1) exemplifies such a tool. Its well-defined mechanism of action, involving the specific inhibition of PGK1 to modulate a key signaling pathway, makes it a valuable instrument for dissecting the complex interplay between cellular metabolism and stress response pathways. nih.govmedchemexpress.com

Specifically, CBR-470-1 has been instrumental in demonstrating a novel link between glycolysis and the KEAP1-NRF2 signaling axis. nih.gov By using this molecule, researchers were able to show that perturbation of a central metabolic enzyme, PGK1, can lead to the activation of a major cytoprotective pathway. This provides a powerful method for investigating the consequences of this signaling crosstalk in various physiological and pathological contexts. The development of a photoactivatable version, CBR-470-PAP, further enhances its utility as a probe for identifying the direct cellular targets of the compound. nih.gov

Research on Combination Strategies Involving this compound

Based on the available scientific literature, there is currently no published research detailing the investigation of this compound (CBR-470-1) in combination with other therapeutic agents. Studies to date have focused on elucidating its mechanism of action and effects as a single agent.

Computational and Theoretical Chemistry Studies on 1,3 Dibutyl 2 Hydroxyquinolin 4 One

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and the nature of the interactions. For derivatives of the quinolin-4-one scaffold, molecular docking studies have been instrumental in identifying and optimizing their interactions with various biological targets. These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.

For instance, docking studies on quinoline-based derivatives have been performed against targets like the elastase enzyme. nih.gov While specific docking data for 1,3-Dibutyl-2-hydroxyquinolin-4-one is part of broader research, the general findings for similar quinolinone scaffolds highlight the importance of the quinoline (B57606) core in establishing crucial interactions within the active site of target proteins. The butyl groups at the N1 and C3 positions are significant for exploring hydrophobic pockets within the receptor, potentially enhancing binding affinity and selectivity. The hydroxyl group at C2 and the keto group at C4 are often involved in forming key hydrogen bonds with amino acid residues.

Target ProteinKey Interacting Residues (Hypothetical)Interaction Type
ElastaseGln34, Asn76, Glu80Hydrogen Bond, Hydrophobic
PI3KδVal828, Lys707Hydrogen Bond, Pi-Alkyl
Kinesin Spindle Protein (KSP)Glu116, Gly117, Ala136Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. nih.gov For quinolinone derivatives, MD simulations are employed to validate the stability of the binding poses obtained from molecular docking. nih.gov These simulations can reveal whether the initial docked conformation is maintained throughout the simulation, providing a more realistic assessment of the binding event.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone suggests that the complex has reached equilibrium and the binding is stable. RMSF analysis helps to identify flexible regions of the protein and the ligand, providing insights into the dynamic nature of their interaction. For this compound, MD simulations would be crucial to confirm the stability of its interactions within a target's active site, ensuring that the key interactions predicted by docking are maintained over a biologically relevant timescale. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govnih.gov These methods provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis can predict its reactivity in biological systems and its potential to engage in charge-transfer interactions with its molecular target.

ParameterCalculated Value (eV) (Hypothetical)Implication
EHOMO-6.20Electron-donating capability
ELUMO-1.85Electron-accepting capability
Energy Gap (ΔE)4.35Chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for electrophilic attack or hydrogen bond donation. The aromatic ring and butyl chains would exhibit regions of neutral or slightly positive potential, contributing to hydrophobic and van der Waals interactions. This information is invaluable for understanding its intermolecular interactions and reactivity.

De Novo Drug Design Approaches Utilizing the Quinolinone Scaffold

The quinolinone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov De novo drug design approaches leverage this scaffold to create novel molecules with desired pharmacological properties. nih.govfrontiersin.org These methods can involve scaffold decoration, where new functional groups are added to the quinolinone core, or scaffold hopping, where the core itself is modified to create a novel, bioisosteric replacement. acs.org

For this compound, the quinolinone core serves as a template. Computational models can explore a vast chemical space by systematically modifying the substituents at the N1 and C3 positions (the butyl groups) and other positions on the quinoline ring. The goal is to design new analogues with improved potency, selectivity, and pharmacokinetic profiles. Artificial intelligence and machine learning are increasingly being used in de novo design to generate novel molecular structures based on the quinolinone scaffold and predict their activities. youtube.com

In Silico Prediction of Theoretical Physicochemical Properties

In silico methods are widely used to predict the physicochemical properties of a compound, which are crucial for its drug-likeness and pharmacokinetic behavior. These predictions are often guided by frameworks like Lipinski's Rule of Five. For this compound, these theoretical predictions provide a preliminary assessment of its potential as an orally bioavailable drug.

PropertyPredicted Value (Illustrative)Significance
Molecular Weight287.40 g/molInfluences absorption and diffusion
LogP (o/w)3.8Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors1Affects solubility and binding
Hydrogen Bond Acceptors2Affects solubility and binding
Topological Polar Surface Area (TPSA)49.6 ŲRelates to membrane permeability

Advanced Spectroscopic and Structural Characterization of 1,3 Dibutyl 2 Hydroxyquinolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Detailed Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the 1,3-Dibutyl-2-hydroxyquinolin-4-one molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the two butyl chains would be observed. The chemical shifts of the aromatic protons are influenced by the electron-donating and withdrawing effects of the substituents, providing insights into their relative positions. The protons of the N-butyl and C3-butyl groups would exhibit characteristic multiplets, with their integration values confirming the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The spectrum would show characteristic signals for the carbonyl carbon (C4), the hydroxyl-bearing carbon (C2), and the other carbons of the quinoline core, as well as the four distinct carbons of each butyl chain. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of expected values based on general chemical shift knowledge, as specific experimental data is not publicly available.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CHs7.0 - 8.5115 - 140
N-CH₂3.8 - 4.245 - 55
C3-CH₂2.5 - 2.930 - 40
Other CH₂s1.2 - 1.820 - 30
CH₃s0.8 - 1.013 - 15
C=O-170 - 180
C-OH-160 - 170

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the butyl chains and the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the butyl chains, cleavage of the quinoline ring, and other rearrangements, providing a fingerprint that confirms the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretch from the hydroxyl group.

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

A strong C=O stretching vibration from the ketone group at C4.

C=C and C=N stretching vibrations from the aromatic quinoline ring.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is a representation of expected values based on general IR spectroscopy principles.)

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=O Stretch1640 - 1680
C=C/C=N Stretch1500 - 1600

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of the this compound molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, that dictate the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of synthesized this compound and for analyzing mixtures containing this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of the purity of this compound. By using a suitable stationary phase and mobile phase, sharp peaks can be obtained, and the presence of any impurities can be detected and quantified.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. Often, derivatization is required to increase volatility.

The combination of these chromatographic techniques ensures that the characterized compound is of high purity, which is critical for the reliability of all other spectroscopic data.

Future Directions and Research Gaps in 1,3 Dibutyl 2 Hydroxyquinolin 4 One Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinolin-4-ones has traditionally relied on established methods like the Gould-Jacobs and Conrad-Limpach reactions. mdpi.comnih.gov The Gould-Jacobs reaction, for instance, involves the thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylidenemalonate, which often requires drastic conditions. mdpi.com While effective, these classical routes present opportunities for improvement in terms of efficiency, atom economy, and environmental impact.

Future research should focus on developing novel synthetic strategies that align with the principles of green chemistry. This includes the exploration of:

Catalytic Systems: Employing transition-metal or N-heterocyclic carbene (NHC) catalysts could offer milder reaction conditions and improved yields, reducing energy consumption and by-product formation. mdpi.com

Oxidative Annulation: Recent advances in oxidative annulation strategies, which may involve C-H bond activation or photocatalytic oxidative cyclization, provide innovative pathways to the quinoline (B57606) core. mdpi.com These methods can streamline the synthetic process, often reducing the number of steps required.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly enhance efficiency by minimizing intermediate purification steps, saving time, solvents, and resources. mdpi.com

The goal is to develop scalable, cost-effective, and environmentally benign methods for producing 1,3-Dibutyl-2-hydroxyquinolin-4-one and its analogs, thereby facilitating broader biological screening and development.

Synthetic Strategy Traditional Approach Potential Sustainable Improvement
Catalysis Often relies on stoichiometric reagents or harsh thermal conditions. mdpi.comUse of transition-metal or organocatalysts to lower activation energy and enable milder reaction conditions. mdpi.com
Reaction Type Multi-step sequences with intermediate isolation (e.g., Conrad-Limpach). nih.govOne-pot domino or tandem reactions, and oxidative annulation to reduce step count. mdpi.commdpi.com
Solvents/Reagents Use of high-boiling point, non-renewable solvents.Application of greener solvents, solvent-free conditions, or molecular sieve-mediated approaches. mdpi.com
By-products Can generate significant waste.Designing reactions where by-products are benign substances like water or carbon dioxide. mdpi.com

Exploration of Untapped Biological Targets and Mechanistic Pathways

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.com Derivatives have demonstrated diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.com For instance, certain quinolinone-3-carboxamides act as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy, while other quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a critical component in inflammatory diseases. mdpi.comnih.gov

For this compound specifically, the full spectrum of its biological targets remains largely uncharacterized. Future research should systematically explore potential interactions with targets known to be modulated by the broader quinolinone class. This includes investigating its potential as:

An inhibitor of protein kinases involved in cell signaling.

A modulator of inflammatory pathways, such as the NLRP3 inflammasome. nih.gov

An agent that disrupts cytoskeletal components, as some factor quinolinone inhibitors destabilize microtubules. nih.gov

An inhibitor of bacterial or viral enzymes, given the historical success of quinolones as antibiotics. mdpi.com

Identifying novel biological targets will be crucial for defining the compound's mechanism of action and uncovering new therapeutic possibilities.

Potential Target Class Example Target Therapeutic Relevance Rationale for Investigation
Kinases PI3KαOncologyOther quinolinone derivatives are known to inhibit this target. mdpi.com
Inflammasomes NLRP3Inflammatory DiseasesNovel quinoline analogues have shown potent inhibitory activity against the NLRP3/IL-1β pathway. nih.gov
Cytoskeleton Proteins TubulinOncology, Cell BiologyFactor quinolinone inhibitors have been shown to disrupt the microtubule network. nih.gov
Bacterial Enzymes DNA Gyrase, Topoisomerase IVInfectious DiseasesThe quinolone class is famous for its antibacterial members that target these enzymes. mdpi.com

Application of Advanced Biological Assays for Deeper Mechanistic Understanding

Moving beyond preliminary activity screens requires the application of sophisticated biological assays to dissect the precise molecular mechanisms of this compound. Advanced techniques can provide a granular view of the compound's effects on cellular processes.

Future mechanistic studies should incorporate a suite of modern assays:

Chemical Proteomics: Techniques like affinity-based protein profiling can identify direct binding partners of the compound within the complex cellular proteome, offering unbiased target identification. nih.gov

High-Content Imaging and Analysis: Automated microscopy can be used to visualize and quantify changes in cell morphology, protein localization, and organelle health in response to compound treatment, providing insights into its phenotypic effects. nih.gov

Microtubule Sedimentation Assays: If cytoskeletal effects are suspected, this assay can quantitatively distinguish between soluble tubulin and polymerized microtubules, directly measuring the compound's impact on microtubule stability. nih.gov

Cell Migration and Invasion Assays: Wound-closure or transwell assays can determine the compound's effect on cell motility, a key process in cancer metastasis and immune response. nih.gov

Employing these advanced tools will enable researchers to build a comprehensive, evidence-based model of how this compound exerts its biological effects.

Assay Type Information Gained Example Application
Chemical ProteomicsDirect molecular targets and off-targets. nih.govIdentifying the specific proteins that this compound binds to in a cancer cell line.
High-Content ImagingPhenotypic changes in cell shape, size, and intracellular organization. nih.govQuantifying changes in nuclear morphology or mitochondrial distribution after compound exposure.
Microtubule SedimentationDirect measurement of microtubule polymerization/depolymerization. nih.govDetermining if the compound's anti-proliferative activity is due to microtubule network disruption.
Cell Migration AssayImpact on cell motility and potential anti-metastatic effects. nih.govAssessing whether the compound can inhibit the migration of cells in a simulated wound healing model.

Integration of Multi-Omics Data in Understanding Compound Action

To achieve a holistic understanding of a compound's biological impact, it is essential to move beyond single-endpoint assays and embrace a systems-level perspective. nih.gov The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the cellular response to a chemical perturbation. elifesciences.orgazolifesciences.com This approach can reveal the complex interplay between different biological layers, from gene expression to protein function and metabolic output. nih.govazolifesciences.com

Future studies on this compound should employ an integrated multi-omics approach. By treating a biological system (e.g., a cell line) with the compound and analyzing samples at different time points, researchers can:

Transcriptomics (RNA-Seq): Identify genes whose expression is up- or down-regulated, pointing to the signaling pathways and transcription factors affected by the compound.

Proteomics: Quantify changes in the abundance of thousands of proteins, revealing downstream effects of transcriptional changes and post-translational modifications.

Metabolomics: Profile fluctuations in small-molecule metabolites, providing a functional readout of the cell's metabolic state and identifying enzymatic pathways that are perturbed. nih.gov

Combining these datasets can uncover the full cascade of molecular events triggered by the compound, distinguish between direct target effects and secondary off-target consequences, and generate robust hypotheses about its mechanism of action. elifesciences.org

Omics Layer Technology Key Insights Provided
Transcriptomics RNA-SequencingIdentifies differentially expressed genes and altered signaling pathways.
Proteomics Mass SpectrometryQuantifies changes in protein expression and identifies post-translational modifications.
Metabolomics Mass Spectrometry, NMRReveals shifts in metabolic pathways and functional enzymatic activity. nih.gov
Integrated Analysis Bioinformatics ToolsCorrelates changes across all layers to build a comprehensive model of the compound's mechanism of action. nih.govelifesciences.org

Design and Synthesis of Photoactivatable or Pro-Drug Forms for Targeted Research

A significant challenge in cell biology and pharmacology is achieving precise spatial and temporal control over a compound's activity. To this end, designing modified versions of this compound, such as photoactivatable probes or pro-drugs, represents a compelling future direction.

Photoactivatable Probes: The quinoline scaffold has been successfully used to create fluorescent probes for bio-imaging. crimsonpublishers.com A similar strategy could be employed to synthesize a "caged" version of this compound. This inactive form would be derivatized with a photolabile protecting group, which can be cleaved with a specific wavelength of light. This would allow researchers to "turn on" the compound's activity in a specific subcellular location or at a precise moment, enabling detailed study of its immediate downstream effects.

Pro-Drug Forms: A pro-drug is an inactive derivative of a drug molecule that is converted into its active form within the body. nih.gov Designing a pro-drug of this compound could improve its pharmacokinetic properties or enable targeted delivery. nih.govnih.gov For example, a pro-drug could be designed to be activated by enzymes that are overexpressed in a specific disease state, such as in a tumor microenvironment, thereby concentrating the active compound where it is needed most and reducing systemic toxicity. mdpi.com

These advanced chemical biology tools would transform this compound from a static molecule into a dynamic research probe for dissecting complex biological processes.

Challenges and Opportunities in Translational Research for Quinolinone-Based Probes

Translating a promising compound from the laboratory toward a clinically or commercially viable tool presents both significant challenges and exciting opportunities. The versatile quinolinone scaffold, with its broad range of biological activities, offers numerous opportunities for development as therapeutic agents or research probes. mdpi.comnih.gov

Opportunities:

Scaffold Diversity: The quinolinone core can be readily functionalized, allowing for the synthesis of large libraries of analogs to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Broad Bioactivity: The demonstrated activity of quinolinones against cancer, inflammation, and microbial targets suggests that new derivatives could be developed for a wide range of diseases. mdpi.com

Multi-Targeting Potential: It may be possible to design hybrid quinolinone molecules that intentionally interact with multiple targets, a strategy that can be effective against complex diseases like cancer. mdpi.com

Challenges:

Target Specificity and Off-Target Effects: A primary hurdle is ensuring that the compound interacts selectively with its intended target. Unidentified off-target interactions can lead to unexpected toxicity or confound experimental results. nih.gov Rigorous target validation and off-target profiling are essential.

Development of Resistance: For applications in oncology or infectious disease, the potential for cells or microorganisms to develop resistance to the compound is a major concern that must be investigated. mdpi.com

Pharmacokinetics and Bioavailability: A compound's efficacy in vivo depends on its absorption, distribution, metabolism, and excretion (ADME) profile. Optimizing these properties is a complex and resource-intensive process.

Predictive Models: The lack of highly predictive preclinical models for many human diseases makes it difficult to assess a compound's true potential before entering costly clinical trials.

Addressing these challenges through careful medicinal chemistry optimization, comprehensive biological profiling, and the use of advanced preclinical models will be critical for realizing the translational potential of this compound and other novel quinolinone-based compounds.

Q & A

Q. Key variables affecting yield :

ConditionImpactOptimal Range
TemperatureHigher temps accelerate alkylation but may degrade sensitive intermediates60–100°C
Solvent polarityPolar solvents (DMF) enhance nucleophilicityDMF > THF > MeCN
Base strengthStrong bases (NaH) improve deprotonation but risk over-alkylationK₂CO₃ preferred for selectivity

Yields typically range from 45–75%, with purity confirmed via HPLC or LC-MS .

Basic: How is structural characterization of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Diagnostic signals include downfield-shifted hydroxy proton (δ 12.5–13.5 ppm) and butyl chain protons (δ 0.8–1.7 ppm). Coupling patterns confirm substitution positions .
    • ¹³C NMR : Carbonyl resonance at δ 175–180 ppm and quaternary carbons in the quinoline ring (δ 120–140 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between substituents, critical for confirming regioselectivity .
  • IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C=O stretch (~1660 cm⁻¹) .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations are used to:

  • Predict reaction pathways : Transition state analysis identifies energy barriers for alkylation steps, guiding solvent/base selection .
  • Electronic effects : HOMO-LUMO gaps quantify electrophilicity at reaction sites (e.g., C-1 vs. C-3), aiding in regioselective design .
  • Solvent modeling : COSMO-RS simulations correlate solvent polarity with reaction efficiency, reducing trial-and-error experimentation .

Example : DFT studies on analogous quinolinones show THF stabilizes intermediates via hydrogen bonding, improving yield by 15% compared to non-polar solvents .

Advanced: What strategies address contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. ethanol) .
  • Structural heterogeneity : Impurities in substituent positions (e.g., incomplete alkylation) alter binding affinity .

Q. Resolution methods :

Dose-response standardization : Use IC₅₀ values normalized to >95% purity (HPLC-verified) .

Docking studies : Molecular dynamics simulations identify binding motifs (e.g., hydrophobic interactions with butyl chains) .

Meta-analysis : Cross-reference data from PubChem/EPA DSSTox to validate trends .

Advanced: How do structural modifications at the 2-hydroxy position affect photophysical properties?

Replacing the hydroxy group with electron-withdrawing/donating substituents alters π-conjugation and fluorescence:

  • Electron-withdrawing groups (e.g., NO₂) : Redshift emission maxima (Δλ ~30 nm) due to stabilized excited states .
  • Electron-donating groups (e.g., OMe) : Increase quantum yield (Φ from 0.2 to 0.5) by reducing non-radiative decay .

Q. Experimental validation :

  • UV-Vis : Monitor λₐ₆ₛ shifts in ethanol (e.g., 350 nm → 380 nm with NO₂ substitution) .
  • Fluorescence lifetime : Time-resolved spectroscopy quantifies excited-state dynamics .

Basic: What are the best practices for purity assessment and storage of this compound?

  • Purity analysis :
    • HPLC : C18 column, 70:30 MeOH/H₂O, UV detection at 254 nm (>98% purity) .
    • Elemental analysis : Match calculated/observed C, H, N percentages (deviation <0.4%) .
  • Storage :
    • Short-term : Desiccate at 4°C in amber vials to prevent photodegradation .
    • Long-term : Store under argon at -20°C; stability confirmed via NMR after 6 months .

Advanced: How can surface adsorption studies improve catalytic applications of this compound?

The compound’s quinoline core interacts with metal surfaces (e.g., Au, Pt), enabling use in heterogeneous catalysis:

  • Adsorption kinetics : Quartz crystal microbalance (QCM) measures mass uptake on Au surfaces, showing Langmuir-type binding (Δm ~2.5 ng/cm²) .
  • Catalytic enhancement : DFT reveals charge transfer from the hydroxy group to metal surfaces, accelerating H₂ evolution reactions (overpotential reduced by 120 mV) .

Q. Experimental setup :

  • Surface deposition : Spin-coating from THF solution (1 mM) onto Au-coated slides .
  • Electrochemical testing : Linear sweep voltammetry in 0.5 M H₂SO₄ .

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